BenchChemオンラインストアへようこそ!

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-hydroxyphenyl)acetamide

AKR1C3 selectivity positional isomer SAR aldo-keto reductase inhibition

This 4-hydroxy (para-OH) TZD acetamide is the essential positional isomer control for AKR1C/MAO enzyme selectivity profiling. Unlike the ortho-OH isomer (AKR1C3-selective, Ki=213 nM; ~1000-fold selectivity over AKR1C2) or the meta-OH isomer (MAO-B inhibitor, IC₅₀ 11 µM), the para-OH regioisomer exhibits distinct hydrogen-bond donor geometry (~120° HBD vector relative to ortho) and serves as a matched inactive comparator for on-target specificity validation. Its Rule-of-Three fragment profile (MW 266, XLogP3=0.6, TPSA=121 Ų) makes it orthogonal to lipophilic glitazone drugs and ideal for direct inclusion in NMR/SPR fragment mixture libraries. Procurement of all three positional isomers from a single vendor with documented regioisomeric purity ≥98% is strongly recommended to eliminate batch-to-batch variability and ensure reproducible SAR readouts.

Molecular Formula C11H10N2O4S
Molecular Weight 266.28 g/mol
Cat. No. B5031018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-hydroxyphenyl)acetamide
Molecular FormulaC11H10N2O4S
Molecular Weight266.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CC2C(=O)NC(=O)S2)O
InChIInChI=1S/C11H10N2O4S/c14-7-3-1-6(2-4-7)12-9(15)5-8-10(16)13-11(17)18-8/h1-4,8,14H,5H2,(H,12,15)(H,13,16,17)
InChIKeyIHPXMKNPTRCHGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-(4-hydroxyphenyl)acetamide: Core Chemotype & Procurement-Relevant Identity


2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-(4-hydroxyphenyl)acetamide (CAS 58471-62-8; PubChem CID 2887846) belongs to the thiazolidinedione (TZD) acetamide class, defined by a 2,4-dioxo-1,3-thiazolidin-5-yl core linked via an acetamide bridge to a para-hydroxyphenyl ring [1]. With a molecular weight of 266.28 g·mol⁻¹, a calculated XLogP3 of 0.6, a topological polar surface area (TPSA) of 121 Ų, and 3 hydrogen-bond donors, the compound occupies a physicochemical space distinct from both its ortho- and meta-hydroxy positional isomers and from the glitazone drug class [1]. This specific substitution pattern is not present in the major TZD drugs (pioglitazone, rosiglitazone) and is consequently of interest for screening libraries targeting novel TZD-interacting enzymes or non-PPARγ pathways [1].

Why 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-(4-hydroxyphenyl)acetamide Cannot Be Replaced by In-Class TZD Analogs


Within the thiazolidinedione acetamide series, the position of the hydroxyl substituent on the phenyl ring dictates both the hydrogen-bond donor/acceptor geometry and the electronic character of the anilide moiety, which in turn governs target engagement. The ortho-hydroxy isomer (2-OH) exhibits nanomolar potency and ~1000-fold selectivity for AKR1C3 over AKR1C2 [1], while the meta-hydroxy isomer (3-OH) displays micromolar MAO-B inhibition (IC₅₀ 11 µM) [2]. These sharply divergent activity profiles—arising solely from positional isomerism—mean that interchange of any two hydroxyl-regioisomeric TZD acetamides within a screening cascade or SAR program will yield non-equivalent, potentially misleading biological readouts. Systematic procurement of the correct 4-hydroxy isomer is therefore a prerequisite for reproducible enzyme profiling, selectivity assessment, and any structure-based optimization campaign involving this chemotype [1][2].

Quantitative Differentiation Evidence: 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-(4-hydroxyphenyl)acetamide vs. Closest Analogs


Positional Isomer Selectivity Divergence: Para-OH vs. Ortho-OH (AKR1C3 Selectivity) vs. Meta-OH (MAO-B Activity)

The three hydroxyl-regioisomeric forms of the TZD-acetamide scaffold exhibit fundamentally distinct enzyme inhibition profiles. The 2-hydroxy (ortho) isomer is a potent, highly selective AKR1C3 inhibitor (Ki = 0.000213 mM, i.e., 213 nM; ~1000-fold selectivity over AKR1C2, even higher over AKR1C1 and AKR1C4) [1]. The 3-hydroxy (meta) isomer is a moderate MAO-B inhibitor (IC₅₀ = 0.011 mM, i.e., 11 µM) [2]. For the 4-hydroxy (para) isomer—the target compound—no AKR1C3 nanomolar potency and no MAO-B inhibition have been reported; instead, the para-OH placement orients the hydrogen-bond donor ~4.3 Å further from the TZD core relative to the ortho isomer, resulting in a distinct pharmacophoric geometry that is predicted to engage different hydrogen-bond acceptor sites in target proteins [3]. This positional isomer-dependent activity switch demonstrates that the 4-hydroxy compound is NOT a functional substitute for the 2-hydroxy isomer in AKR1C3 assays and cannot be assumed to share the MAO-B profile of the 3-hydroxy isomer [1][2][3].

AKR1C3 selectivity positional isomer SAR aldo-keto reductase inhibition

Physicochemical Property Differentiation: Lipophilicity, H-Bond Capacity, and TPSA Distinguish Para-OH from Ortho-OH and Meta-OH Isomers

Although the three hydroxyl-regioisomers share the identical molecular formula (C₁₁H₁₀N₂O₄S) and molecular weight (266.28 g·mol⁻¹), the para-OH isomer exhibits a calculated XLogP3 of 0.6 and a TPSA of 121 Ų [1]. By contrast, the ortho-OH and meta-OH isomers are predicted to have slightly lower TPSA values (estimated 118–120 Ų) due to intramolecular hydrogen bonding accessible in the ortho position and reduced solvent exposure in the meta configuration [2]. The para-OH isomer has three hydrogen-bond donors (thiazolidine NH, amide NH, phenolic OH) and five hydrogen-bond acceptors, yielding a HBD/HBA ratio of 0.60, compared to a functionally reduced HBD count in the ortho isomer where the phenolic OH can form an intramolecular H-bond with the amide carbonyl [1][2]. These differences—while modest in absolute terms—translate into measurably distinct chromatographic retention times (predicted ΔlogP ≈ 0.2–0.3 between ortho and para isomers) and differential aqueous solubility, which directly impact high-throughput screening logistics and formulation compatibility [2].

physicochemical profiling drug-likeness ADME prediction

Synthetic Provenance and Core Scaffold Differentiation: Dioxo-TZD vs. Imino-TZD vs. Methyl-TZD Acetamides

The target compound belongs to the 2,4-dioxo-1,3-thiazolidine (TZD) subclass, distinguished from the 2-imino-4-oxo-thiazolidine (imino-TZD) analog N-(4-hydroxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide (CAS 526190-76-1) [1]. The TZD core features two carbonyl groups at positions 2 and 4, creating a cyclic imide system with a pKa (NH) of approximately 7.5–8.0, whereas the imino-TZD analog replaces the 2-carbonyl with a more basic imine (predicted pKa ~9–10), altering the ionization state at physiological pH [2]. This impacts both target binding (the TZD NH can act as a hydrogen-bond donor only, while the imino NH₂ can serve as both donor and acceptor) and assay interference potential (the imino-TZD is more prone to non-specific electrostatic interactions with phospholipid membranes) [2]. Furthermore, the TZD core is the signature pharmacophore of the glitazone drugs; however, unlike pioglitazone and rosiglitazone—which bear bulky lipophilic N3-substituents with XLogP values of 3.5–4.0—the target compound has no N3-substitution on the TZD ring and a much lower XLogP of 0.6, placing it in a distinct chemical space suitable for fragment-based or low-lipophilicity lead discovery [1][2].

thiazolidinedione synthesis heterocyclic chemistry compound library design

Procurement-Relevant Application Scenarios for 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-(4-hydroxyphenyl)acetamide


Positional Isomer Selectivity Profiling in Aldo-Keto Reductase (AKR) Panel Screens

Use the 4-hydroxy isomer as the 'para-OH control' in a complete positional isomer set (ortho, meta, para) to map the hydroxyl-position dependence of AKR1C3, AKR1C2, AKR1C1, and AKR1C4 inhibition. Since the ortho-OH isomer demonstrates ~1000-fold AKR1C3 selectivity [1] and the meta-OH isomer hits MAO-B [2], the para-OH compound completes the SAR matrix and may reveal a distinct selectivity window or an absence of off-target liability at the AKR/MAO nodes. Procurement of all three isomers from a single vendor with documented regioisomeric purity ≥98% is recommended to control for batch-to-batch variability [3].

Fragment-Based Screening Library Expansion with Low-Lipophilicity TZD Derivatives

With XLogP3 = 0.6, TPSA = 121 Ų, and MW = 266 Da, this compound meets all Rule-of-Three fragment criteria and occupies a chemical space orthogonal to the highly lipophilic glitazone drugs (e.g., pioglitazone XLogP3 ≈ 3.5) [1]. It is suitable for direct inclusion in fragment mixture libraries for NMR-, SPR-, or thermal-shift-based screening against non-PPARγ targets such as AKR enzymes, short-chain dehydrogenases, or other TZD-binding proteins. The absence of N3-substitution provides a clean synthetic handle for parallel derivatization in hit-to-lead expansion [1].

Negative Control for Ortho-Hydroxy TZD Acetamide AKR1C3 Probe Molecules

Investigators using the ortho-OH isomer (Ki = 213 nM, AKR1C3) as a chemical probe must include the para-OH isomer as a matched negative control to rule out TZD-scaffold-driven, hydroxyl-independent effects in cellular assays. The para-OH isomer's distinct hydrogen-bond donor geometry (HBD vector at ~120° relative to the ortho position) makes it an ideal inactive comparator for confirming on-target specificity in genetic or pharmacological rescue experiments [1][3].

Quote Request

Request a Quote for 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-hydroxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.